molecular formula C10H7F B12839632 1-But-3-en-1-ynyl-4-fluoro-benzene CAS No. 214552-85-9

1-But-3-en-1-ynyl-4-fluoro-benzene

Cat. No.: B12839632
CAS No.: 214552-85-9
M. Wt: 146.16 g/mol
InChI Key: NPJLHJWYDPGYOI-UHFFFAOYSA-N
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Description

1-But-3-en-1-ynyl-4-fluoro-benzene is an organic compound with the molecular formula C10H7F and a molecular weight of 146.16 g/mol It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a butenynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-3-en-1-ynyl-4-fluoro-benzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction . This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-But-3-en-1-ynyl-4-fluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-But-3-en-1-ynyl-4-fluoro-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of fluorinated compounds for biological studies.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-But-3-en-1-ynyl-4-fluoro-benzene involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. The pathways involved may include:

Comparison with Similar Compounds

Properties

CAS No.

214552-85-9

Molecular Formula

C10H7F

Molecular Weight

146.16 g/mol

IUPAC Name

1-but-3-en-1-ynyl-4-fluorobenzene

InChI

InChI=1S/C10H7F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1H2

InChI Key

NPJLHJWYDPGYOI-UHFFFAOYSA-N

Canonical SMILES

C=CC#CC1=CC=C(C=C1)F

Origin of Product

United States

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